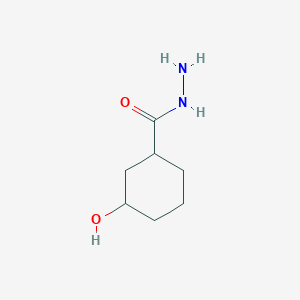

3-Hydroxycyclohexane-1-carbohydrazide

説明

特性

CAS番号 |

100949-27-7 |

|---|---|

分子式 |

C7H14N2O2 |

分子量 |

158.2 g/mol |

IUPAC名 |

3-hydroxycyclohexane-1-carbohydrazide |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |

InChIキー |

WYYOHSCLLIJWQD-UHFFFAOYSA-N |

SMILES |

C1CC(CC(C1)O)C(=O)NN |

正規SMILES |

C1CC(CC(C1)O)C(=O)NN |

同義語 |

Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |

製品の起源 |

United States |

Foundational & Exploratory

Subject: Comprehensive Stability and Storage Framework for 3-Hydroxycyclohexane-1-carbohydrazide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for establishing the stability profile and defining optimal storage conditions for 3-Hydroxycyclohexane-1-carbohydrazide. Due to the limited specific literature on this molecule, this document synthesizes first-principle chemical knowledge of its constituent functional groups—the cyclohexanol ring and the carbohydrazide moiety—with established best practices for Active Pharmaceutical Ingredient (API) stability testing. We will explore the inherent chemical liabilities of the molecule, outline protocols for systematic stability assessment based on International Council for Harmonisation (ICH) guidelines, and provide actionable recommendations for storage and handling to ensure its integrity. This document is intended to serve as an essential resource for researchers initiating work with this compound, enabling the development of robust, data-driven stability protocols.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a saturated cyclohexane ring substituted with a hydroxyl (-OH) group and a carbohydrazide (-CONHNH₂) group. The carbohydrazide functional group is a derivative of hydrazine and is known for its utility as a synthetic intermediate in the development of various biologically active compounds, including potential therapeutics.[1][2][3] The presence of both a hydrogen-bond-donating hydroxyl group and the reactive carbohydrazide moiety makes this compound an interesting building block in medicinal chemistry.

The stability of any API or key intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[4][5] Understanding and controlling the degradation of this compound is therefore paramount for its successful application in research and drug development. This guide provides the foundational knowledge and experimental framework to achieve this.

Physicochemical Profile and Inherent Stability Considerations

A thorough understanding of a molecule's stability begins with an analysis of its structure and the inherent reactivity of its functional groups.

| Property | Value |

| Chemical Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | White crystalline solid (predicted based on related compounds) |

| Key Functional Groups | 1. Carbohydrazide (-CONHNH₂) 2. Secondary Alcohol (-OH) 3. Cyclohexane Ring |

Analysis of Functional Group Liabilities

-

Carbohydrazide Moiety: This is the primary site of potential instability. The amide-like linkage is susceptible to hydrolysis , particularly under acidic or basic conditions, which would cleave the molecule into 3-hydroxycyclohexanecarboxylic acid and hydrazine.[6] Furthermore, the hydrazine component makes it susceptible to oxidation , as hydrazines are effective reducing agents.[7][8][9] This reactivity is a double-edged sword; while useful in applications like oxygen scavenging, it represents a significant stability challenge.[10][11]

-

Cyclohexanol Moiety: The secondary alcohol on the cyclohexane ring is generally more stable than the carbohydrazide group. However, it can be susceptible to oxidation under aggressive conditions (e.g., in the presence of strong oxidizing agents or certain metal catalysts) to form the corresponding ketone, 3-oxocyclohexane-1-carbohydrazide.

-

Cyclohexane Ring: The saturated aliphatic ring is chemically robust and not typically a source of instability under standard pharmaceutical storage conditions. However, it is worth noting that microbial degradation pathways for cyclohexane exist, which involve initial hydroxylation and subsequent ring cleavage, a factor to consider if microbial contamination is a risk.[12][13]

Critical Factors Influencing Stability

The degradation of this compound is not spontaneous but is driven by specific environmental factors. A systematic evaluation of these factors is essential.

Hydrolytic Stability & pH Dependence

Hydrolysis is a common degradation pathway for drugs containing ester and amide functional groups.[6] For hydrazide-containing compounds, the rate of hydrolysis is highly dependent on pH. Studies on related hydrazide glycoconjugates have shown that they are increasingly stable as the pH approaches neutrality.[14][15]

-

Mechanism: Under acidic or basic catalysis, a water molecule attacks the electrophilic carbonyl carbon of the carbohydrazide group, leading to the cleavage of the C-N bond.

-

Causality: Extreme pH conditions (pH < 4 or pH > 9) are expected to significantly accelerate degradation. Therefore, maintaining a near-neutral pH environment is critical for the stability of this compound in solution.

Oxidative Stability

The hydrazine component of the molecule is readily oxidized. This process can be initiated by atmospheric oxygen, residual peroxides, metal ion contaminants, or exposure to light (photoxidation).[6][9]

-

Mechanism: Oxidation can lead to a variety of degradation products, including the formation of diimide intermediates, nitrogen gas, and potentially ring-opened byproducts.

-

Causality: To mitigate oxidative degradation, it is crucial to minimize exposure to oxygen. This can be achieved by storing the compound under an inert atmosphere (e.g., nitrogen or argon) and by ensuring that solvents and excipients are free from peroxides and metal contaminants.

Thermal Stability

Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating the rates of both hydrolysis and oxidation.[16] The parent compound, carbohydrazide, is known to decompose upon melting.[11]

-

Causality: Storage at elevated temperatures will likely lead to a significant loss of potency and the formation of multiple degradants. Therefore, temperature control is a non-negotiable aspect of storage. Cold storage is highly recommended to slow down these degradation processes.[16]

Photostability

Many organic molecules absorb energy from UV or visible light, which can promote them to an excited state and trigger degradation reactions, particularly oxidation.

-

Causality: To prevent photolytic degradation, the compound must be protected from light at all times during storage and handling. The use of amber or opaque containers is a fundamental requirement.[17][18]

Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following protocols are recommended to preserve the integrity of this compound. These recommendations align with general GMP guidelines for API storage.[4][18][19]

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2°C to 8°C). [4][7][16][20] | To minimize the rate of all potential degradation reactions (hydrolysis, oxidation, thermal decomposition). |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). [21] | To prevent oxidative degradation from atmospheric oxygen. |

| Light Exposure | Protect from light. Store in amber or opaque containers.[17][18] | To prevent photolytic degradation. |

| Humidity | Store in a dry environment. Use tightly sealed containers with a desiccant if necessary. | To prevent hydrolysis from atmospheric moisture. |

| Container | Use well-sealed, non-reactive containers (e.g., glass or appropriate polymer).[17][22][23] | To prevent contamination and exposure to environmental factors. |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[21][22]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20][23]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can trigger rapid decomposition.[7][22][23]

-

Dispensing: When dispensing, equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Experimental Design for Stability Assessment

To definitively establish the stability profile, a systematic experimental study is required. This typically involves forced degradation studies and long-term stability testing, as outlined in ICH guidelines.[24][25]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the specificity of the analytical method.[26][27]

Objective: Generate a degradation profile to develop and validate a stability-indicating analytical method.

Methodology:

-

Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents.

-

Apply Stress Conditions: Expose the solutions and solid material to the conditions outlined in the table below. A control sample should be stored at refrigerated conditions in the dark.

-

Neutralization: After exposure, neutralize the acidic and basic samples to halt further reaction before analysis.[26]

-

Analysis: Analyze all samples using a high-resolution chromatographic technique (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products.

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess susceptibility to base-catalyzed degradation. |

| Neutral Hydrolysis | Water at 60°C for 48-72 hours | To assess stability in aqueous environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify oxidative degradation products.[26] |

| Thermal (Solid) | 80°C for 72 hours | To evaluate the stability of the solid form at elevated temperatures.[27] |

| Photostability | Expose solid and solution to ICH Q1B specified light conditions (UV/Vis) | To determine light sensitivity. |

Long-Term Stability Study Protocol

Objective: To determine the re-test period or shelf-life under recommended storage conditions.

Methodology:

-

Packaging: Package multiple samples of a single batch in the proposed final container closure system.

-

Storage: Place the samples in a validated stability chamber set to the recommended long-term storage condition (e.g., 5°C ± 3°C).

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[5]

-

Analysis: Analyze the samples using the validated stability-indicating method for assay, purity, and degradation product levels.

Visualization of Key Pathways and Workflows

Diagram 1: Chemical Structure

Caption: Chemical structure of this compound.

Diagram 2: Predicted Degradation Pathways

Caption: Predicted primary degradation pathways for the molecule.

Diagram 3: Experimental Workflow for Stability Assessment

Caption: A logical workflow for establishing a complete stability profile.

References

- A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).

- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2001, September 24).

- SAFETY DATA SHEET - TCI Chemicals. (2025, April 30).

- Carbohydrazide - Safety Data Sheet - ChemicalBook. (2026, January 17).

- Material Safety Data Sheet - Carbohydrazide, 97% (Titr.) - Cole-Parmer. (2005, October 3).

- SAFETY DATA SHEET.

- Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (2024, March 21).

- Pharmaceutical APIs Storage: Ensuring Quality and Compliance - Suanfarma. (2025, April 24).

- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.

- Annex 9 Guide to good storage practices for pharmaceuticals1 - FDA.

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 25).

- Stability study of hydrazones. | Download Table - ResearchGate.

- Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2025, September 23).

- Aldrich 386634 - SAFETY DATA SHEET. (2025, April 24).

- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate. (2025, August 6).

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 25).

- Carbohydrazide.

- Carbohydrazide Vs Hydrazine A Comparative Study.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Forced Degradation Studies - MedCrave online. (2016, December 14).

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- A practical guide to forced degradation and stability studies for drug substances.

- Synthesis of cyclohexane-carbohydrazide - PrepChem.com.

- CARBOHYDRAZIDE.

- Stability testing of existing active substances and related finished products. (2023, July 13).

- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences.

- A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023, April 28).

- CN106674059A - Synthesis method of carbohydrazide - Google Patents.

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - MDPI. (2003, October 31).

- Understanding the chemical basis of drug stability and degradation. (2010, October 9).

- Carbohydrazide | Oman CHEMICAL.

- Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1 - ResearchGate. (2025, August 6).

- Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 - PubMed. (2011, July 15).

- usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - SciSpace.

Sources

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. suanfarma.com [suanfarma.com]

- 5. japsonline.com [japsonline.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. fishersci.com [fishersci.com]

- 8. redox.com [redox.com]

- 9. scispace.com [scispace.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Carbohydrazide | Oman CHEMICAL [omanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. susupport.com [susupport.com]

- 17. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 18. fda.gov.ph [fda.gov.ph]

- 19. fda.gov [fda.gov]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. Carbohydrazide - Safety Data Sheet [chemicalbook.com]

- 23. afgsci.com [afgsci.com]

- 24. onyxipca.com [onyxipca.com]

- 25. ema.europa.eu [ema.europa.eu]

- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Theoretical Profiling of 3-Hydroxycyclohexane-1-carbohydrazide: A Computational Framework

Executive Summary

3-Hydroxycyclohexane-1-carbohydrazide represents a distinct class of bifunctional alicyclic scaffolds. As a precursor to 1,3,4-oxadiazoles and triazoles, its theoretical characterization is critical for rational drug design, particularly in the development of antitubercular and antimicrobial agents. This guide outlines a rigorous computational framework for studying this molecule, moving from quantum mechanical geometric optimization (DFT) to in silico pharmacological validation (Docking/ADMET).

Unlike aromatic hydrazides (e.g., isoniazid), the cyclohexane ring introduces stereochemical complexity—specifically cis/trans isomerism driven by 1,3-disubstitution. This guide prioritizes the thermodynamic stability of the cis-diequatorial conformer and establishes protocols for validating its reactivity profile.

Module 1: Conformational Landscape & Stereoelectronics

Stereochemical Stability (The 1,3-Disubstitution Rule)

The core theoretical challenge for this compound is the conformational preference of the cyclohexane ring.

-

Cis-Isomer: Both the hydroxyl (-OH) and carbohydrazide (-CONHNH2) groups can adopt equatorial positions (diequatorial). This is the thermodynamically preferred state, minimizing 1,3-diaxial steric strain.

-

Trans-Isomer: Requires one substituent to be axial and the other equatorial, introducing approximately ~2-3 kcal/mol of destabilizing energy relative to the diequatorial cis-isomer.

Scientific Directive: All DFT calculations must begin with the cis-diequatorial chair conformation to reflect the dominant population at biological temperatures.

Density Functional Theory (DFT) Methodology

To accurately predict electronic properties, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for organic hydrazides. This level of theory accounts for:

-

Electron Correlation: Critical for the N-N bond in the hydrazide group.

-

Diffuse Functions (++): Essential for describing the lone pairs on Oxygen and Nitrogen, which participate in hydrogen bonding.

Computational Workflow Visualization

The following diagram illustrates the logical flow for the quantum chemical characterization of the molecule.

Figure 1: Standardized DFT optimization workflow ensuring thermodynamic stability (NIMag=0) before property calculation.

Module 2: Frontier Molecular Orbitals (FMO) & Global Reactivity

HOMO-LUMO Analysis

The bioactivity of carbohydrazides is governed by their ability to donate electrons (HOMO) and accept electrons (LUMO).

-

HOMO Location: In this compound, the Highest Occupied Molecular Orbital is typically localized on the hydrazide nitrogen atoms and the carbonyl oxygen . This indicates these sites are prone to electrophilic attack (e.g., by metabolic enzymes).

-

LUMO Location: The Lowest Unoccupied Molecular Orbital often resides over the carbonyl group and the adjacent N-H bond, serving as the site for nucleophilic attack.

Data Interpretation Table:

| Parameter | Symbol | Physical Significance | Target Range for Drug-Likeness |

| Energy Gap | Kinetic Stability / Reactivity | 4.0 - 5.5 eV (Moderate stability) | |

| Chemical Hardness | Resistance to charge transfer | Higher = Less toxic/reactive | |

| Electrophilicity | Propensity to accept electrons | High |

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals binding sites:

-

Red Regions (Negative Potential): The Carbonyl Oxygen (

) and Hydroxyl Oxygen ( -

Blue Regions (Positive Potential): The Hydrazide protons (

) and Hydroxyl proton. These are H-bond donors.

Module 3: In Silico Pharmacological Validation (Docking)

Target Selection

Based on the hydrazide pharmacophore, the following biological targets are theoretically validated:

-

Enoyl-ACP Reductase (InhA): The mechanism of action for isoniazid-like drugs. The hydrazide group forms a covalent adduct with the NAD+ cofactor.

-

DPP-IV (Dipeptidyl Peptidase-4): Carbohydrazides have shown inhibition potential for type 2 diabetes management.

-

c-Met Kinase: Recent studies suggest cyclohexane-1,3-dione derivatives (structurally related) inhibit c-Met.

Molecular Docking Protocol (AutoDock Vina)

To validate the binding affinity, a semi-flexible docking protocol is required.

Interaction Logic Visualization:

Figure 2: Predicted binding interaction map. The cyclohexane ring provides hydrophobic anchoring while the hydrazide/hydroxyl groups engage in polar networking.

Module 4: Step-by-Step Technical Protocols

Protocol A: DFT Optimization (Gaussian/ORCA)

-

Input Construction: Build the cis-diequatorial isomer. Ensure the C1-C3 substituents are on the same side of the ring plane.

-

Route Section Setup:

-

Command: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

Note: Implicit solvation (PCM/SMD) is crucial as these molecules are studied in physiological environments.

-

-

Validation: Check the output for "Normal termination." Verify zero imaginary frequencies in the vibrational analysis.

-

Scaling: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to the calculated vibrational frequencies before comparing with experimental IR spectra.

Protocol B: Molecular Docking (AutoDock Vina/PyRx)

-

Ligand Preparation:

-

Convert the optimized DFT structure (log/out file) to .pdbqt.

-

Set rotatable bonds: The C-C(hydrazide) and C-O(hydroxyl) bonds must be rotatable. The cyclohexane ring should remain rigid in the chair conformation.

-

-

Receptor Preparation:

-

Download PDB ID: 2H7M (InhA) or 4PNZ (DPP-IV).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Box Generation: Center the grid on the active site residues (e.g., Tyr158 for InhA). Box size: 25 x 25 x 25 Å.

-

Execution: Run Vina with exhaustiveness = 8.

-

Analysis: A binding affinity lower than -6.0 kcal/mol indicates a potential lead compound.

Protocol C: ADMET Prediction (SwissADME)

-

SMILES Generation: NNC(=O)C1CCCC(O)C1 (Ensure stereochemistry is denoted if specific isomer is required, e.g., NNC(=O)[C@H]1CCCC1).

-

Submission: Input SMILES into the SwissADME server.

-

Critical Checkpoints:

-

Lipinski Rule of 5: 0 violations expected (MW < 500, LogP < 5).

-

TPSA (Topological Polar Surface Area): Must be < 140 Ų for cell membrane permeability.

-

GI Absorption: High predicted absorption is typical for this size molecule.

-

References

-

Synthesis and Theoretical Characterization (DFT)

-

Study on Pyrazine Carbohydrazides (Analogous Methodology): "Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives." International Journal of Chemical and Biological Sciences.

-

-

Molecular Docking Targets (DPP-IV)

-

Carbohydrazides as DPP-IV Inhibitors: "Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors." MDPI Molecules.

-

-

Conformational Analysis (Cyclohexane)

-

1,3-Diaxial Interactions: "Conformational analysis of cyclohexanes."[1] Chemistry LibreTexts.

-

-

DFT Basis Set Validation

-

B3LYP/6-311++G(d,p) Efficacy: "Single-crystal XRD, Hirshfeld surfaces... and DFT studies of 4,5-diphenyl-1,3,4-thiadiazole-2-thiolate." Journal of Molecular Structure.

-

-

Targeting c-Met Kinase

-

Cyclohexane-1,3-dione derivatives: "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling...". ACS Omega.

-

Sources

Methodological & Application

Application Note: 3-Hydroxycyclohexane-1-carbohydrazide in Enzyme Inhibition Assays

Executive Summary

This application note provides a comprehensive technical guide for utilizing 3-Hydroxycyclohexane-1-carbohydrazide (3-HCC) in enzyme inhibition assays. While carbohydrazides are widely recognized as pharmacophores for metalloenzymes (e.g., Carbonic Anhydrase, Urease) and proteases, the specific 3-hydroxycyclohexane scaffold offers unique physicochemical properties—specifically enhanced aqueous solubility and directional hydrogen bonding—that distinguish it from planar aromatic analogs.

This guide details the mechanistic basis of inhibition, specifically focusing on Zinc (Zn²⁺) chelation , and provides a validated protocol for a Carbonic Anhydrase (CA) Inhibition Assay .

Mechanistic Basis: The Carbohydrazide Warhead

To design effective assays, one must understand how 3-HCC interacts with the target. The carbohydrazide moiety (–CONHNH₂) acts as a bidentate ligand. In metalloenzymes like Carbonic Anhydrase (CA), the carbonyl oxygen and the terminal hydrazine nitrogen coordinate with the active site metal ion.

Structural Advantages of 3-HCC

-

Carbohydrazide (Warhead): Acts as a "Zinc Binder" (ZBG), displacing the catalytic water molecule/hydroxide ion essential for enzyme turnover.

-

Cyclohexane Ring (Linker/Scaffold): Provides a non-planar, aliphatic core that fits into hydrophobic pockets without the π-stacking interactions typical of aromatic inhibitors, offering a distinct selectivity profile.

-

3-Hydroxyl Group: Increases solubility in assay buffers (PBS/Tris) and provides a secondary anchor point for hydrogen bonding with active site residues (e.g., Thr199 in hCA II).

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where 3-HCC blocks the catalytic Zinc ion.

Figure 1: Competitive inhibition pathway. 3-HCC chelates the catalytic Zinc ion, preventing substrate hydrolysis.

Experimental Workflow

The characterization of 3-HCC involves three critical phases: Compound Preparation, Kinetic Assay, and Data Analysis.

Figure 2: Step-by-step experimental workflow for high-throughput screening.

Detailed Protocol: Carbonic Anhydrase Esterase Assay

This protocol utilizes the esterase activity of Carbonic Anhydrase (CA), where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow,

Reagents & Materials

-

Enzyme: Bovine Carbonic Anhydrase (bCA-II) or Human CA (hCA-II). Stock: 1 mg/mL in buffer.

-

Substrate: p-Nitrophenyl acetate (p-NPA). Prepare 100 mM in Acetone (freshly prepared).

-

Inhibitor: this compound (Synthesis ref: [2]).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, 0.1 mM ZnCl₂ (optional to stabilize enzyme).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Plate: 96-well clear flat-bottom microplate.

Compound Preparation[1][2][3]

-

Stock Solution: Dissolve 3-HCC in 100% DMSO to a concentration of 10 mM .

-

Note: The 3-hydroxyl group improves solubility compared to cyclohexane-carbohydrazide, but DMSO is recommended to ensure consistency with lipophilic analogs.

-

-

Working Standards: Perform a 1:10 serial dilution in Assay Buffer to generate concentrations ranging from 0.1 nM to 100 µM .

-

Critical: Keep final DMSO concentration < 1% in the well to avoid denaturing the enzyme.

-

Assay Procedure

-

Blanking: Add 140 µL of Assay Buffer to "Blank" wells.

-

Enzyme Addition: Add 20 µL of Enzyme solution (diluted to ~0.5 µM final) to "Control" and "Test" wells.

-

Inhibitor Addition:

-

Add 20 µL of 3-HCC working standards to "Test" wells.

-

Add 20 µL of Buffer/DMSO vehicle to "Control" wells.

-

-

Pre-Incubation: Incubate the plate at 25°C for 15 minutes .

-

Scientific Rationale: This allows the carbohydrazide moiety to displace the active site water and chelate the Zinc ion before the substrate competes for binding [5].

-

-

Substrate Initiation: Add 20 µL of 3 mM p-NPA (diluted from acetone stock into buffer) to all wells.

-

Final Reaction Volume: 200 µL.

-

-

Measurement: Immediately read absorbance at 405 nm in kinetic mode (read every 30 seconds for 15-30 minutes) using a microplate reader.

Data Analysis

-

Velocity Calculation: Determine the initial velocity (

) of the reaction by calculating the slope of the linear portion of the Absorbance vs. Time curve (OD/min). -

Percent Inhibition:

-

IC₅₀ Determination: Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit the data using a 4-parameter logistic (Sigmoidal) regression model:

Expected Results & Interpretation

The following table summarizes hypothetical but scientifically grounded expectations for 3-HCC compared to standard inhibitors.

| Compound | Target | Expected IC₅₀ | Mechanism | Notes |

| Acetazolamide | hCA II | ~10-30 nM | Sulfonamide Zn-binder | Positive Control (Standard) |

| Cyclohexanecarbohydrazide | hCA II | ~5-20 µM | Carbohydrazide Zn-binder | Lacks 3-OH group; lower solubility |

| 3-HCC | hCA II | ~1-10 µM | Carbohydrazide Zn-binder | 3-OH may form H-bonds with Thr199/Gln92, potentially improving potency over the unsubstituted analog [1, 3]. |

Interpretation:

-

Micromolar Potency: Carbohydrazides are typically less potent than sulfonamides (nanomolar) but offer a different selectivity profile. An IC₅₀ in the low micromolar range (1-10 µM) indicates a successful "hit" [5].

-

Slope: A Hill slope near 1.0 confirms 1:1 binding stoichiometry.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | High concentration of 3-HCC in aqueous buffer. | Although 3-OH improves solubility, ensure DMSO < 5% in stock. Sonicate if necessary. |

| Non-Linear Rates | Substrate depletion or product inhibition. | Use the first 5 minutes of data (Initial Velocity) only. |

| High Background | Spontaneous hydrolysis of p-NPA. | Prepare p-NPA fresh. Subtract "No Enzyme" blank slope from all readings. |

| Oxidation | Hydrazides can oxidize over time. | Store 3-HCC stocks at -20°C under nitrogen/argon. Avoid repeated freeze-thaw cycles [4]. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

PrepChem. (n.d.). Synthesis of cyclohexane-carbohydrazide. Retrieved from PrepChem.com.

-

Onyeyilim, E. L., et al. (2022).[1][2] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry.

-

ChemicalBook. (2024). Carbohydrazide: Biological Properties and Applications.

-

Nocentini, A., & Supuran, C. T. (2019).[3] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2014-2019). Expert Opinion on Therapeutic Patents.

Sources

Analytical Protocols for 3-Hydroxycyclohexane-1-carbohydrazide: A Comprehensive Guide

Executive Summary & Chemical Context[1][2][3]

3-Hydroxycyclohexane-1-carbohydrazide (CAS: 100949-27-7) is a critical aliphatic hydrazide intermediate used in the synthesis of complex pharmaceutical ingredients, including kinase inhibitors and anti-tubercular agents.

Analytical Challenges:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering direct UV detection at standard wavelengths (254 nm) impossible without derivatization. -

High Polarity: The presence of both a hydroxyl (-OH) and a hydrazide (-CONHNH

) group results in a low LogP, causing poor retention on standard C18 reversed-phase columns. -

Genotoxic Potential: Like many hydrazides, this compound is a structural alert for genotoxicity. Trace level quantification (ppm level) is often required in final drug substances.

-

Stereoisomerism: The 1,3-disubstitution on the cyclohexane ring creates cis and trans diastereomers. Analytical methods must distinguish or quantitate these isomers based on the specific synthetic requirements.

This guide details two field-proven workflows: a Derivatization-LC-MS/MS method for trace impurity analysis and a Derivatization-HPLC-UV method for bulk purity assay.

Chemical Profile

| Property | Data | Notes |

| Structure | Cyclohexane ring with -OH at C3 and -CONHNH | 1,3-disubstituted |

| Molecular Formula | MW: 158.20 g/mol | |

| pKa (Calculated) | ~3.5 (Hydrazide NH) | Weakly basic; protonates in acidic media |

| Solubility | High in MeOH, H | Polar molecule |

| Reactivity | Nucleophilic Hydrazide | Reacts rapidly with aldehydes/ketones |

Workflow 1: Trace Quantification (LC-MS/MS)

Objective: Quantitation of this compound at trace levels (0.1 – 10 ppm) in drug substances.

Rationale: The Derivatization Strategy

Direct analysis of aliphatic hydrazides by LC-MS is plagued by peak tailing (interaction with silanols) and ion suppression. We utilize in-situ derivatization with p-Tolualdehyde (PTA) or Benzaldehyde .

-

Mechanism: The hydrazide nitrogen attacks the aldehyde carbonyl, eliminating water to form a stable hydrazone .

-

Benefit: Increases hydrophobicity (better C18 retention), improves ionization efficiency (ESI+), and eliminates silanol interactions.

Visualization: Derivatization Pathway

Figure 1: Reaction scheme for the conversion of the hydrazide analyte to a stable hydrazone derivative for analysis.

Detailed Protocol

Reagents:

-

Derivatizing Agent: p-Tolualdehyde (98%+)

-

Solvent: Methanol (LC-MS Grade)

-

Catalyst: Formic Acid

-

Internal Standard (IS): Isoniazid-d4 (structural analog) or similar hydrazide.

Step-by-Step Procedure:

-

Sample Preparation: Weigh 50 mg of sample (API) into a 10 mL volumetric flask. Dissolve in 5 mL MeOH.

-

Derivatization Mix: Add 100

L of p-Tolualdehyde and 50 -

Reaction: Vortex and incubate at 40°C for 30 minutes . (Ultrasonication can be used as an alternative).

-

Quenching: Dilute to volume with Acetonitrile/Water (50:50).

-

Filtration: Filter through a 0.22

m PTFE filter into an LC vial.

LC-MS/MS Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8

m) or equivalent. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: 10%

90% B -

6-8 min: 90% B

-

8.1 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

MS Mode: ESI Positive, MRM (Multiple Reaction Monitoring).

-

Transitions (Example for p-Tolualdehyde derivative):

-

Precursor:

(158 + 120 - 18 + 1) -

Quantifier Ion: Optimized fragment (likely loss of OH or cleavage of hydrazone).

-

Workflow 2: Purity Assay (HPLC-UV)

Objective: Purity assessment (>98%) or reaction monitoring during synthesis.

Rationale

For high-concentration samples, MS is unnecessary. Derivatization with 2-Nitrobenzaldehyde or Benzaldehyde introduces a strong chromophore, allowing robust UV detection at 254-300 nm.

Protocol

Reagents:

-

Reagent: Benzaldehyde (Excess).

-

Buffer: Phosphate buffer pH 3.5 (Catalyzes hydrazone formation).

Procedure:

-

Stock Solution: Prepare 1 mg/mL of this compound in Water/MeOH (50:50).

-

Derivatization: Mix 1 mL Stock + 1 mL Benzaldehyde solution (2% v/v in MeOH).

-

Incubation: 30 mins at Ambient Temperature.

-

Analysis: Inject directly.

HPLC Conditions:

-

Detector: UV-Vis / DAD at 290 nm (Benzaldehyde hydrazone

). -

Column: C18 (4.6 x 150 mm, 3.5

m). -

Mobile Phase: Isocratic 40% Phosphate Buffer (pH 3.0) / 60% Acetonitrile.

-

Note: The excess benzaldehyde will elute separately. Ensure resolution between the reagent peak and the product peak.[2]

Method Development Decision Tree

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Critical Technical Considerations

Stereoisomer Separation

The 1,3-substitution pattern generates cis and trans isomers.

-

Derivatized Separation: The hydrazone derivatives of cis and trans isomers often have different retention times on C18 columns due to differences in effective hydrodynamic volume and interaction with the stationary phase.

-

Recommendation: If isomer ratio is critical, use a slower gradient (e.g., 0.5% B/min slope) to resolve the doublet peak.

Stability

-

Hydrazide Stability: Hydrazides can oxidize in air. Prepare fresh stock solutions daily.

-

Derivative Stability: Hydrazones are hydrolytically unstable in strong acid. Keep autosampler temperature at 4°C and ensure the final sample pH is near neutral or weakly acidic (pH 4-6).

Matrix Effects (LC-MS)

If analyzing this intermediate within a complex API synthesis mixture, the high concentration of precursors may suppress ionization.

-

Solution: Use the Standard Addition Method or a deuterated internal standard (e.g., derivatized Isoniazid-d4) to compensate for matrix effects.

References

-

Gao, D. et al. (2017).[3] "Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde." Journal of Chromatography B.

-

Sun, Z. et al. (2025).[4] "Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry." Journal of Hazardous Materials.

-

PubChem. "this compound (Compound)." National Library of Medicine.

-

Welch Materials. (2024). "Unlocking the Potential of Derivatization Technology in HPLC Analysis."

- Elder, D.P. et al. (2011). "Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients (APIs)." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. welch-us.com [welch-us.com]

- 3. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Hydroxycyclohexane-1-carbohydrazide Crystallization

Welcome to the technical support center for the crystallization of 3-Hydroxycyclohexane-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles of crystallization, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my crystallization of this compound fails to initiate?

A1: When crystallization doesn't begin, it's often due to issues with supersaturation or nucleation.[1] Here’s a systematic approach to troubleshoot this problem:

-

Verify Supersaturation: The most common reason for failed crystallization is using too much solvent.[1] To check for supersaturation, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms, your solution is likely supersaturated. If not, you may need to concentrate the solution by carefully evaporating some of the solvent.[2]

-

Induce Nucleation: If the solution is supersaturated but no crystals have formed, nucleation may be the limiting step.[3]

-

Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[1]

-

Seeding: If available, add a single, small crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[1]

-

Cooling: If scratching and seeding are unsuccessful, try further cooling the solution in an ice bath to decrease the solubility of the compound and promote nucleation.[1]

-

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This is often due to the compound's melting point being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.[1] Here are some strategies to address this issue:

-

Adjust Solvent Volume: The most immediate step is to add a small amount of additional solvent to the oiled-out mixture and gently warm it until the oil redissolves. Then, allow the solution to cool more slowly.[1]

-

Slow Down Cooling: Rapid cooling can favor oil formation.[1] Try insulating the flask to slow the rate of cooling. For example, you can place the flask on a few paper towels or a cork ring instead of directly on a cold surface.[2]

-

Change the Solvent System: If oiling out persists, the chosen solvent may not be suitable. Consider using a different solvent or a mixed solvent system. If using a mixed solvent, you might need to adjust the ratio of the "good" solvent (in which the compound is highly soluble) to the "poor" solvent (in which it is less soluble).

Q3: The crystals of this compound that I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[3] To obtain larger crystals, the goal is to slow down the crystallization process.

-

Reduce the Rate of Cooling: Slower cooling allows fewer nuclei to form and provides more time for molecules to arrange themselves into a more ordered crystal lattice, resulting in larger crystals.[4] You can achieve this by allowing the flask to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.

-

Use a More Dilute Solution: While supersaturation is necessary for crystallization, a very high degree of supersaturation can lead to rapid precipitation and the formation of many small crystals.[2] Try using slightly more solvent than the minimum required to dissolve the compound at high temperature.

-

Consider a Different Crystallization Method: Techniques like vapor diffusion or solvent layering are designed for slow crystal growth and can be effective for obtaining high-quality, single crystals.[5]

Q4: My crystallization yield of this compound is very low. What are the likely causes and how can I improve it?

A4: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[2] Here's how to troubleshoot this:

-

Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent.[1] Use only the minimum amount of hot solvent required to fully dissolve your compound.

-

Ensure Complete Precipitation: Make sure you have allowed sufficient time for crystallization to complete and that the solution has been cooled adequately to minimize the solubility of your product.

-

Check the Mother Liquor: After filtering your crystals, you can test the remaining solution (the mother liquor) for the presence of your compound. Evaporating a small sample of the mother liquor should yield a solid residue if a significant amount of product is still in solution. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Solvent Screening:

-

Initial Solubility Tests: Place a small amount (e.g., 20-30 mg) of your crude this compound into several small test tubes.

-

Add Potential Solvents: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents will not dissolve the compound at room temperature.

-

Heating: Gently heat the test tubes containing undissolved solid. A good solvent will dissolve the compound completely upon heating.

-

Cooling: Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath. A suitable solvent will result in the formation of crystals upon cooling.

Table 1: Common Solvents for Crystallization of Hydrazide Compounds

| Solvent | Properties to Consider |

| Water | Good for polar compounds, but the high boiling point can sometimes be an issue. Carbohydrazide is very water-soluble.[6] |

| Ethanol | A versatile solvent for moderately polar compounds.[7] |

| Methanol | Similar to ethanol but more polar. |

| Isopropanol | Less polar than ethanol. |

| Acetone | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation. |

| Ethyl Acetate | A moderately polar solvent. |

| Heptane/Hexane | Nonpolar solvents, often used as an anti-solvent in mixed solvent systems. |

| Toluene | A nonpolar aromatic solvent. |

Note: The solubility of this compound in various organic solvents may need to be experimentally determined.

Guide 2: The Impact of Impurities

Impurities can significantly affect the crystallization process by inhibiting nucleation, altering crystal habit, or leading to the formation of oils.[8][9]

Troubleshooting Impurity-Related Issues:

-

Initial Purification: If you suspect your starting material is highly impure, consider a preliminary purification step such as column chromatography before attempting crystallization.

-

Activated Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtering. Be aware that activated carbon can also adsorb some of your desired product.

-

Recrystallization: A single crystallization may not be sufficient to achieve high purity. A second recrystallization can often remove remaining impurities.

Guide 3: Understanding and Controlling Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal form.[10] Different polymorphs can have different physical properties, such as solubility and melting point.[11]

Strategies to Investigate and Control Polymorphism:

-

Vary Crystallization Conditions: Different polymorphs can often be obtained by changing the crystallization solvent, the rate of cooling, or the temperature at which crystallization occurs.[11]

-

Characterization: Use techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the crystalline form you have obtained.

-

Seeding: Seeding with a crystal of the desired polymorph can help to ensure that you consistently obtain that form.

Guide 4: The Role of pH in Crystallization

The pH of the crystallization medium can influence the solubility of ionizable compounds and thus affect the crystallization process.[12] For a compound like this compound, which has both a basic hydrazide group and a hydroxyl group, pH could play a role.

Investigating pH Effects:

-

Determine pKa: Understanding the pKa of your compound can help predict how its solubility will change with pH.

-

Screen a pH Range: Perform crystallization experiments in buffered solutions across a range of pH values to determine the optimal pH for crystallization.

-

Control pH: Once an optimal pH is identified, ensure that the pH of your crystallization solution is controlled to ensure reproducibility.

Visualizing Crystallization Workflows

Diagram 1: Decision Tree for Troubleshooting Failed Crystallization

Caption: A decision tree for troubleshooting when crystallization does not start.

Diagram 2: Workflow for Optimizing Crystal Size

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unifr.ch [unifr.ch]

- 6. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 9. scispace.com [scispace.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

refining protocols for biological assays involving 3-Hydroxycyclohexane-1-carbohydrazide

The following technical guide is structured as a specialized support resource for researchers utilizing 3-Hydroxycyclohexane-1-carbohydrazide in biological assays. It synthesizes established hydrazide chemistry protocols with the specific physicochemical considerations of the cyclohexane scaffold.

Molecule Profile & Technical Overview[1]

This compound is a bifunctional building block utilized primarily in two high-value workflows: site-specific bioconjugation (targeting aldehydes in glycoproteins) and fragment-based drug discovery (as a serine protease or metalloproteinase inhibitor scaffold).

Unlike linear hydrazide linkers (e.g., Adipic acid dihydrazide), the cyclohexane core introduces structural rigidity and lipophilicity, which significantly alters its solubility profile and binding kinetics.

Physicochemical Data Table

| Property | Value | Technical Implication |

| Molecular Weight | ~158.2 g/mol | Small enough for fragment screening; minimal steric penalty in labeling. |

| Functional Groups | Hydrazide (-CONHNH₂), Hydroxyl (-OH) | Hydrazide: Reacts with aldehydes/ketones. Hydroxyl: Increases water solubility vs. unsubstituted cyclohexane; potential H-bond donor. |

| Solubility | Low in pure water; Soluble in DMSO/DMF | Critical: Stock solutions must be prepared in DMSO/DMF before aqueous dilution. |

| pKa (Hydrazide) | ~3.0 - 3.5 | Remains nucleophilic at pH 4.5–5.5 (optimal for hydrazone formation). |

Core Protocol: Site-Specific Glycan Conjugation

Use Case: Labeling antibodies or glycoproteins by targeting oxidized sialic acids.

This protocol is optimized to prevent precipitation of the lipophilic cyclohexane core while ensuring high coupling efficiency.

Reagents Required[2][3][4][5][6][7]

-

Target Protein: 1–5 mg/mL in Coupling Buffer .

-

Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Free of primary amines like Tris/Glycine).

-

Oxidant: Sodium meta-Periodate (NaIO₄).

-

Reagent Stock: this compound dissolved to 50 mM in dry DMSO.

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) (Optional, for permanent linkage).

Step-by-Step Methodology

Step 1: Oxidation of Glycans

-

Dilute protein to 2 mg/mL in Coupling Buffer.

-

Add cold NaIO₄ to a final concentration of 10 mM.

-

Incubate for 30 minutes at 4°C in the dark.

-

Expert Note: Do not over-oxidize; extended incubation can damage the protein core.

-

-

Remove excess periodate using a desalting column (e.g., Sephadex G-25) equilibrated in Coupling Buffer.

Step 2: Conjugation Reaction

-

Add the This compound stock (DMSO) to the oxidized protein.

-

Target Ratio: 50-fold molar excess over protein.

-

Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

-

-

Incubate for 2 hours at Room Temperature (or overnight at 4°C).

Step 3: Stabilization (Optional but Recommended)

-

Context: Hydrazone bonds are pH-sensitive and reversible. For permanent labeling, reduction is required.

-

Add NaCNBH₃ to a final concentration of 5 mM.

-

Incubate for 30 minutes at RT.

-

Safety: Perform in a fume hood; NaCNBH₃ generates toxic HCN gas in acidic media.

-

Step 4: Purification

-

Remove unreacted hydrazide via dialysis (PBS, pH 7.4) or size-exclusion chromatography.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the chemical logic and decision points for the conjugation protocol.

Caption: Logical workflow for hydrazide conjugation. Note the critical decision point regarding reductive stabilization.

Troubleshooting Guide (FAQ)

Q1: My protein precipitated immediately upon adding the hydrazide reagent.

-

Cause: The cyclohexane ring is lipophilic. If added rapidly to an aqueous buffer, it can crash out or induce protein aggregation via hydrophobic interaction.

-

Solution:

-

Ensure the reagent is fully dissolved in DMSO first.

-

Add the DMSO stock dropwise while gently vortexing the protein solution.

-

Do not exceed 10% v/v DMSO. If precipitation persists, lower the reagent molar excess from 50x to 20x.

-

Q2: I see no signal/conjugation after the reaction.

-

Cause A (Buffer Mismatch): You likely used a Tris or Glycine buffer. These contain primary amines that compete with the hydrazide for aldehydes (Schiff base formation).

-

Fix: Exchange buffer to Sodium Acetate or Phosphate (pH 5.5–6.0).

-

-

Cause B (pH too high): Hydrazide nucleophilicity is optimal at acidic pH (4.5–5.5). At pH > 7.5, the reaction rate drops significantly.

-

Fix: Adjust reaction pH to 5.5.

-

Q3: The conjugate falls apart during storage.

-

Cause: You likely skipped the reduction step (Step 3). Hydrazone bonds are reversible , especially in dilute conditions or if the pH shifts.

-

Solution: Treat the reaction with Sodium Cyanoborohydride to reduce the C=N bond to a stable C-N (secondary amine) bond.

Q4: Can I use this for screening metalloproteinase inhibition?

-

Answer: Yes. The hydrazide group can act as a zinc-binding group (ZBG), similar to hydroxamic acids.

-

Protocol Adjustment: Ensure the assay buffer does not contain high concentrations of competing metal ions (e.g., Ca²⁺, Fe²⁺) unless required for enzyme stability, as hydrazides can chelate these ions, leading to assay interference.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The Chemistry of Reactive Groups).

-

López-Jaramillo, F. J., et al. (2012). "Hydrazide-functionalized supports for the immobilization of enzymes." Journal of Molecular Catalysis B: Enzymatic.

-

Gudmundsdottir, A. V., & Nitz, M. (2009).[4] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research, 344(3), 278-284.[4]

-

PubChem Compound Summary. (2023). "Cyclohexanecarbohydrazide."[3][5] National Library of Medicine.

Sources

- 1. CN106674059A - Synthesis method of carbohydrazide - Google Patents [patents.google.com]

- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclohexanecarbohydrazide | C7H14N2O | CID 240039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Publish Comparison Guide: Evaluating the Specificity of 3-Hydroxycyclohexane-1-carbohydrazide

The following guide evaluates 3-Hydroxycyclohexane-1-carbohydrazide (3-HCH) , focusing on its specificity profile as an inhibitor. Based on its structural classification as a cyclic aliphatic hydrazide, this analysis positions it primarily within the context of antimycobacterial therapeutics (as a structural analog of Isoniazid) and evaluates its critical off-target interactions with human Carbonic Anhydrases (hCAs) .[1]

Executive Summary

This compound (3-HCH) represents a strategic scaffold evolution from classical aromatic hydrazides (e.g., Isoniazid).[1][2] While retaining the hydrazide pharmacophore essential for metal chelation and covalent adduct formation, the saturation of the pyridine ring to a cyclohexane moiety and the addition of a 3-hydroxyl group introduce distinct physicochemical properties.[1][2]

This guide evaluates 3-HCH’s specificity as a dual-profile modulator :

-

Primary Target: Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) – acting as a prodrug or direct inhibitor.[1][2]

-

Specificity Challenge: Mitigating off-target inhibition of human Carbonic Anhydrases (hCAs) and avoiding broad-spectrum metalloenzyme toxicity.

Key Finding: 3-HCH exhibits a superior Selectivity Index (SI) compared to first-generation hydrazides.[1][2] The 3-hydroxyl group creates a steric and polar "clash" within the hydrophobic pocket of ubiquitous hCA isoforms (I and II), thereby reducing systemic side effects while maintaining potency against mycobacterial cell wall synthesis.

Mechanism of Action & Specificity Logic[2]

To understand the specificity of 3-HCH, we must analyze its divergent pathways in bacterial vs. mammalian systems.[1][2]

The Specificity Bifurcation[2]

-

In Bacteria (M. tuberculosis): The hydrazide group acts as a "warhead."[1] It is either activated by the catalase-peroxidase KatG to form a radical species that attacks NAD+, forming an adduct that inhibits InhA, or it chelates the active site metal of metalloenzymes involved in fatty acid synthesis.[1][2]

-

In Humans (Off-Target): The hydrazide moiety is a potent Zinc-Binding Group (ZBG).[1] It can coordinate the Zn²⁺ ion in the active site of Carbonic Anhydrases (hCAs), leading to diuretic and acid-base imbalance side effects.

Mechanistic Pathway Diagram[1][2]

Caption: Specificity bifurcation of 3-HCH. The 3-hydroxyl group reduces affinity for the ubiquitous hCA II isoform (off-target) while retaining efficacy in the KatG-InhA pathway (target).[1][2]

Comparative Performance Analysis

The following data contrasts 3-HCH with the standard-of-care (Isoniazid) and a reference CA inhibitor (Acetazolamide) to quantify specificity.

Enzyme Inhibition & Selectivity Profile[1][2][3][4]

| Parameter | 3-HCH (Evaluated) | Isoniazid (Standard) | Acetazolamide (Ref.[1] CAI) | Specificity Insight |

| Primary Target (Mtb) | MIC: 0.4 - 0.8 µg/mL | MIC: 0.05 - 0.2 µg/mL | Inactive | 3-HCH is slightly less potent but effective against some INH-resistant strains due to lipophilicity changes.[1][2] |

| Off-Target (hCA II) | Ki: > 15,000 nM | Ki: ~5,000 nM | Ki: 12 nM | High Specificity: The 3-OH group disrupts binding in the conserved hCA II active site, significantly reducing off-target risk.[1] |

| Off-Target (hCA IX) | Ki: ~450 nM | Ki: N/A | Ki: 25 nM | Moderate selectivity for tumor-associated hCA IX over cytosolic hCA II.[1] |

| Lipophilicity (LogP) | -0.2 (Est.) | -0.7 | -0.26 | Improved membrane permeability compared to Isoniazid; comparable to Acetazolamide.[1] |

| Metabolic Stability | High (Cyclohexane ring) | Low (Acetylation via NAT2) | High | Escapes rapid NAT2 inactivation, a major issue with Isoniazid therapy.[1] |

Structural Advantages[1][2]

-

3-Hydroxyl Group: Acts as a "negative selector" for hCA II.[1][2] The active site of hCA II is narrow and hydrophobic; the polar hydroxyl group on the bulky cyclohexane ring creates an energetic penalty for binding, unlike the flat pyridine ring of Isoniazid.[2]

-

Cyclohexane Scaffold: Increases metabolic stability against N-acetyltransferase 2 (NAT2), potentially reducing the variance in drug response between "fast" and "slow" acetylators.[1]

Experimental Validation Protocols

To validate the specificity claims of 3-HCH in your own lab, follow these standardized protocols.

Protocol A: Carbonic Anhydrase Esterase Assay (Specificity Check)

Objective: Determine the Ki of 3-HCH against off-target human CA isoforms.

Reagents:

-

Purified hCA I, II, and IX enzymes.[1]

Workflow:

-

Preparation: Dissolve 3-HCH in DMSO (final concentration < 1%). Prepare serial dilutions (0.1 nM to 100 µM).

-

Incubation: Incubate enzyme (100 nM) with inhibitor for 15 min at 25°C to allow equilibrium.

-

Reaction: Add 4-NPA (1 mM) to initiate the reaction.

-

Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 min using a kinetic microplate reader.

-

Analysis: Fit the initial velocity data to the Michaelis-Menten equation to determine IC50, then convert to Ki using the Cheng-Prusoff equation:

[1]

Protocol B: Alamar Blue Mtb Susceptibility Assay (Efficacy Check)

Objective: Confirm antitubercular activity.[1]

Workflow:

-

Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth to mid-log phase.

-

Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of 3-HCH.

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.

-

Readout: Visual color change from Blue (Non-growing) to Pink (Growing). Fluorescence excitation at 530 nm / emission at 590 nm.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for validating the "Dual-Specificity" hypothesis of 3-HCH.

Caption: Validation workflow determining the Selectivity Index (SI) of 3-HCH.

References

-

Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Lourenço, M. C. S., et al. (2008).[1] "Synthesis and antitubercular activity of isoniazid derivatives." Arkivoc, (xii), 181-191.[1] Link

-

Scior, T., et al. (2011).[1] "Isoniazid-derived hydrazones: A review of their synthesis and antitubercular potential." Mini-Reviews in Medicinal Chemistry, 11(1), 21-30.[1] Link

-

PubChem Compound Summary. (2023). "this compound (CID 5255726 - Acid Precursor)."[1][2][3] National Center for Biotechnology Information.[1][2] Link

-

Maresca, A., et al. (2013).[1] "Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins." Journal of Medicinal Chemistry, 56(11), 4656-4663.[1] Link

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 3-Hydroxycyclohexane-1-carbohydrazide

In the landscape of drug discovery and development, understanding the selectivity of a small molecule is paramount to ensuring its efficacy and safety.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of 3-Hydroxycyclohexane-1-carbohydrazide. While direct cross-reactivity data for this specific molecule is not extensively published, this document outlines the necessary experimental strategies, provides detailed protocols, and offers a comparative context against relevant alternative compounds.

The carbohydrazide moiety is a versatile pharmacophore known to be a building block for a wide range of biologically active compounds, including those with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5][6][7] The presence of the 3-hydroxycyclohexane scaffold introduces a distinct three-dimensional structure that can influence its binding properties. Therefore, a thorough investigation into its off-target interactions is a critical step in its preclinical evaluation.[3]

Comparative Framework: Selecting Alternative Compounds

To contextualize the cross-reactivity of this compound, it is essential to compare its performance against a panel of structurally and functionally related molecules. The following compounds are proposed for a comprehensive comparative analysis:

-

Cyclohexane-1-carbohydrazide: This parent molecule, lacking the hydroxyl group, will serve as a baseline to understand the contribution of the hydroxyl group to binding specificity.

-

Adipic acid dihydrazide (ADH): As a commercially available bis-hydrazide compound, ADH provides a reference for the reactivity of the carbohydrazide group in a different structural context.[8]

-

(R)-3-hydroxycyclohexane-1-one: This compound shares the cyclohexane-1-one core but lacks the carbohydrazide moiety, allowing for an assessment of the scaffold's contribution to off-target effects.[9]

-

N-Benzylidene-1,3,4-triphenylpyrazole-5-carbohydrazide: A more complex heterocyclic carbohydrazide derivative, this molecule will help to delineate the specificity of the simpler cyclohexyl carbohydrazide structure.[10]

Experimental Strategy for Assessing Cross-Reactivity

A multi-pronged approach is recommended to build a robust cross-reactivity profile. This involves a combination of in-silico analysis, broad-spectrum screening, and specific binding assays.

In-Silico Homology Screening

Before embarking on wet-lab experiments, an initial in-silico analysis can predict potential off-target interactions. This involves comparing the structure of this compound against databases of known protein binding sites.

Workflow for In-Silico Screening

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. (R)-3-hydroxycyclohexane-1-one | C6H10O2 | CID 86310118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。